5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBHQCWHAXZEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine (CAS No. 1367938-31-5) is a heterocyclic compound that has garnered attention for its biological activities, particularly in the context of therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 137.18 g/mol
- CAS Number : 1367938-31-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P2X7 Receptor Modulation : This compound has been identified as a modulator of the P2X7 receptor, which is involved in inflammatory responses and pain pathways. Antagonism of this receptor may provide therapeutic benefits in conditions such as neuropathic pain and inflammation .
- Heparanase Inhibition : Recent studies have highlighted its role as an inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and kidney diseases. Compounds derived from this class have shown selectivity towards HPSE1 over other glucuronidases, making them promising candidates for cancer therapy .
Biological Activity Overview
Study on P2X7 Receptor Antagonism
A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridin-7-amine effectively antagonize the P2X7 receptor in vitro. These findings suggest a potential use in treating chronic pain conditions by reducing ATP-mediated inflammatory signaling .
Heparanase Inhibition Study
In another significant study, a derivative of tetrahydroimidazo[1,2-a]pyridin-7-amine was synthesized and evaluated for its ability to inhibit HPSE1. The optimized compound exhibited high selectivity and potency against HPSE1 compared to other enzymes like GUSβ and GBA. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer and kidney diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine is , featuring a fused imidazole and pyridine structure that contributes to its reactivity and biological activity. The compound is characterized by a tetrahydroimidazo framework which enhances its potential as a scaffold for drug development.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development .
- Antiviral Properties : The compound is also being investigated for its antiviral capabilities. Initial studies suggest it may inhibit viral replication through interaction with specific viral proteins .
- Anti-inflammatory and Analgesic Effects : The compound has potential therapeutic applications in treating inflammation and pain. Its mechanism involves modulation of neurotransmitter receptors which may alleviate symptoms associated with neurological disorders .
2. Biological Research
- Neuropharmacology : Ongoing research focuses on the interaction of this compound with neurotransmitter systems. Its ability to bind to various receptors suggests potential in developing treatments for neurological conditions such as depression and anxiety .
- Chemical Biology : As a building block in the synthesis of more complex heterocyclic compounds, it serves as a precursor for novel pharmaceuticals and agrochemicals .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique chemical properties facilitate the synthesis of polymers and advanced materials. The compound’s versatility allows it to undergo various chemical transformations which are valuable in industrial chemistry .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 5,6-Tetrahydroimidazo[1,2-a]pyridin-7-amine demonstrated a significant reduction in bacterial growth when tested against E. coli and S. aureus. The results indicated an inhibition zone greater than that of standard antibiotics used as controls .
Case Study 2: Neuropharmacological Investigations
Research exploring the neuropharmacological effects of this compound revealed its potential to modulate serotonin receptors. In vitro studies showed that it could enhance serotonin levels in synaptic clefts leading to improved mood regulation in animal models .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
- Structural Difference : Replaces the pyridine ring with pyrimidine (two nitrogen atoms in the six-membered ring).
- Biological Activity: Antibacterial: Hydrazone derivatives (e.g., compounds 8d, 8e, 8f) exhibit zones of inhibition of 30–33 mm against E. coli and S. aureus, and 22–25 mm against P. aeruginosa and S. pyogenes . Carbohydrazide Derivatives: Novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides show enhanced antibacterial potency compared to the parent amine .
Imidazo[1,2-a]pyrazine Derivatives
- Structural Difference : Incorporates a pyrazine ring (two adjacent nitrogen atoms).
- Biological Activity: Antimalarial: Compounds like 2-amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo[1,2-a]pyrazine derivatives demonstrate efficacy against malaria parasites, with elemental analysis confirming purity (%C, %N, %H within 0.1% of theoretical values) .
Other Substituted Derivatives
- Ethyl Carboxylate Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) is synthesized via one-pot reactions, with detailed NMR and HRMS characterization .
Comparative Data Table
Pharmacological Selectivity
- Antibacterial vs. Antifungal : Pyrimidine derivatives (hydrazones) show broader antibacterial activity, while pyridine derivatives (e.g., the target compound’s analogues) are more selective for fungal targets .
- Role of Substituents : Carboxamide and hydrazone groups enhance antibacterial potency, whereas amine groups favor functionalization for targeted therapies .
Preparation Methods
Cyclization via Amino Ketone Condensation (Patent WO2010125101A1)
A prominent method described in patent WO2010125101A1 involves a multi-step process:
Step (i): Treatment of a suitable precursor compound (e.g., a halogenated heterocycle) with an alpha-amino ketone in a solvent such as 1-butanol under reflux conditions. This step promotes cyclization to form the imidazo fused ring system.
Step (ii): Hydrogenation of intermediate compounds using catalysts such as 10% palladium on carbon or platinum(IV) oxide under atmospheric to moderate pressure (14.7 to 50 psi) in solvents like methanol or ethanol to reduce unsaturated bonds and form the tetrahydro derivative.
Step (iii): Optional functional group modifications such as alkylation, aromatic substitution, or amide coupling can be performed to introduce the amine functionality at position 7.
The process often utilizes bases (e.g., triethylamine, diisopropylethylamine) and activating agents (e.g., water-soluble carbodiimides) to facilitate coupling reactions. Palladium-catalyzed cross-coupling reactions are also employed when introducing substituents or modifying the ring system.
| Step | Reagents/Catalysts | Solvent(s) | Conditions | Purpose |
|---|---|---|---|---|
| (i) | Alpha-amino ketone | 1-Butanol | Reflux | Cyclization to fused imidazo ring |
| (ii) | 10% Pd/C or PtO2 | Methanol or Ethanol | 14.7–50 psi, RT to 50 °C | Hydrogenation to tetrahydro form |
| (iii) | Bases, carbodiimides, Pd catalysts | DMF, DCM, 1,4-dioxane | RT to reflux | Functional group modifications |
This method provides flexibility for the synthesis of various derivatives, including the 7-amine substitution, by choosing appropriate intermediates and reaction conditions.
Multi-Component Cascade Reaction (Beilstein Journal of Organic Chemistry, 2024)
A more recent and efficient approach involves a catalyst-free, one-pot five-component cascade reaction to synthesize related tetrahydroimidazo fused heterocycles:
Reactants include cyanoacetohydrazide, aromatic aldehydes, nitroketene aminals, and diamines.
The reaction proceeds through sequential steps: N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization.
The solvent system of ethanol and water (typically 2:1 v/v) at reflux temperature optimizes yield and reaction time.
Yields of target compounds reach up to 87% within 5 hours.
Although this study focuses on imidazo[1,2-a]pyrimidine derivatives, the methodology and reaction mechanisms are applicable to the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine analogs by selecting appropriate starting materials.
| Entry | Aromatic Aldehyde | Diamine | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | Various | Various | 5 | 75–90 | 231–286 |
This environmentally benign, catalyst-free approach is notable for operational simplicity and broad functional group tolerance.
Stepwise Synthesis via Carbohydrazide Intermediate (PMC Article, 2015)
Another well-documented synthetic route involves the preparation of a key intermediate, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, followed by condensation with aldehydes to introduce the amine functionality:
Starting from commercially available 2-aminopyrimidine, a six-step synthesis leads to the formation of 2-(dichloromethyl)imidazo[1,2-a]pyrimidine.
Subsequent hydrolysis and oxidation yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives.
Esterification and catalytic hydrogenation (PtO2, 30 psi) convert these to ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate.
Reaction with hydrazine hydrate in ethanol at reflux produces the carbohydrazide intermediate.
Finally, condensation of this carbohydrazide with aromatic aldehydes in ethanol at reflux affords hydrazone derivatives with amine functionalities at position 7.
This method allows fine control over substitution patterns and yields hydrazone derivatives in 80–92% yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | 1,1,3-Trichloroacetone, EtOH, reflux 10 h | High | Formation of dichloromethyl intermediate |
| Hydrolysis | CaCO3, H2O, reflux 1 h | High | Conversion to aldehyde |
| Oxidation | Oxone | High | Carboxylic acid formation |
| Esterification & Hydrogenation | PtO2, 30 psi, EtOH | High | Formation of tetrahydro ester |
| Hydrazine treatment | Hydrazine hydrate, EtOH, reflux | High | Carbohydrazide intermediate |
| Condensation with aldehydes | Aromatic aldehydes, EtOH, reflux | 80–92 | Hydrazone derivatives |
This stepwise approach is well-suited for preparing this compound derivatives with diverse substituents and has been validated by NMR, Mass, and IR spectroscopy.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization with alpha-amino ketones (Patent WO2010125101A1) | Multi-step, catalytic hydrogenation, Pd-catalyzed modifications | Flexible, scalable, well-established | Requires catalysts, multiple steps |
| Five-component cascade reaction (Beilstein JOC, 2024) | One-pot, catalyst-free, environmentally friendly | High yield, operational simplicity | Limited to certain substrate scope |
| Stepwise carbohydrazide route (PMC, 2015) | Multi-step, intermediate isolation, hydrazone formation | High purity, well-characterized products | Longer synthesis time, multiple purifications |
Detailed Research Findings and Notes
Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)2 with triphenylphosphine) and platinum oxide are effective for hydrogenation steps, crucial for forming the tetrahydro ring system.
Solvent Effects: Alcoholic solvents such as ethanol and methanol are preferred for condensation and hydrogenation reactions due to their polarity and ability to dissolve reactants and catalysts.
Reaction Conditions: Reflux temperatures and moderate pressures (up to 50 psi) optimize yields and reaction rates. Catalyst-free approaches require longer reflux times but avoid metal contamination.
Intermediate Stability: Certain intermediates (e.g., hydrazones, dichloromethyl derivatives) are stable enough for isolation and characterization, facilitating stepwise synthesis and purification.
Functional Group Tolerance: The methods accommodate various aromatic aldehydes and diamines, allowing structural diversity in the final amine-substituted compounds.
Q & A
Q. What are the most effective synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization or tandem addition-cyclization reactions. For example, one-pot two-step reactions using ketene aminals or imidazo-pyridine precursors under controlled temperature (e.g., 80–100°C) and solvent systems (e.g., ethanol or acetonitrile) yield intermediates that are subsequently functionalized. Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratios) improves yields, as demonstrated in studies using NMR-monitored intermediates .
Q. How can spectroscopic methods confirm the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., NH2 at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon chemical shifts (e.g., sp³ carbons at 25–45 ppm, sp² carbons at 110–150 ppm) to verify the tetrahydroimidazo-pyridine core .
- IR Spectroscopy : Identify amine (N–H stretch at ~3300 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching calculated m/z within 0.001 Da error) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C to prevent degradation.
- Dispose of waste via acid/base neutralization followed by incineration, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, substituents at the 2-position of the pyridine ring direct cyclization via steric hindrance, while electron-withdrawing groups (e.g., nitro or cyano) at the 7-position stabilize intermediates. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) further modulate reaction pathways, as shown in studies achieving >80% regioselectivity using optimized conditions .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Dose-Response Analysis : Compare EC50/IC50 values across studies to identify potency thresholds (e.g., hepatoprotective activity at 10–50 μM vs. cytotoxicity at >100 μM) .
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assays for cytotoxicity, enzyme inhibition assays with positive controls) to minimize variability.
- Structural Confirmation : Verify compound purity via HPLC (>95%) and crystallography (e.g., X-ray-derived bond angles within 2% of DFT calculations) to exclude impurities as confounding factors .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase domains). Set parameters: grid size 25 ų, exhaustiveness 20, and Lamarckian GA for accuracy .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying nucleophilic/electrophilic sites for reactivity analysis .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Cross-reference solvent-specific databases (e.g., NIST Chemistry WebBook) for corrections .
- Dynamic Exchange : Broadened NH2 peaks in D2O suggest proton exchange; use low-temperature NMR (−40°C) to resolve splitting .
Experimental Design Considerations
Q. What embedded experimental designs are suitable for multi-faceted studies on this compound?
- Methodological Answer : Combine quantitative (e.g., IC50 determination) and qualitative (e.g., crystallography) methods in a phased approach:
Phase 1 : High-throughput screening to identify active derivatives.
Phase 2 : Mechanistic studies (e.g., fluorescence quenching for binding affinity).
Phase 3 : In vivo validation using longitudinal designs (e.g., 4-week toxicity studies in murine models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
